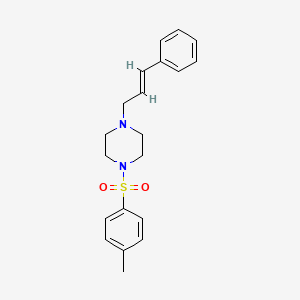

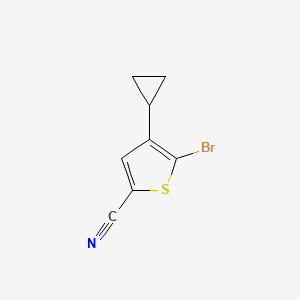

![molecular formula C20H21N3O4 B2496444 4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034352-66-2](/img/structure/B2496444.png)

4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions. For instance, Kuznetsov et al. (2007) developed a method for the synthesis of pyrido[3,4-d]pyrimidines, which share structural similarities with the target compound, through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and further reactions (Kuznetsov, Nam, & Chapyshev, 2007). Such methods highlight the complexity and precision required in synthesizing morpholino-benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives often features a morpholino ring, which may adopt various conformations depending on the molecular context. Pang et al. (2006) described a benzamide molecule with a morpholinone ring in a twist-boat conformation, highlighting the intricate spatial arrangements within such molecules (Pang, Yang, Yin, & Mao, 2006).

Chemical Reactions and Properties

The reactivity of morpholino-benzamide compounds can be diverse, influenced by their molecular structure. For example, Morales-Salazar et al. (2022) synthesized a polyheterocyclic compound through a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, showcasing the compound's reactivity and the complexity of reactions it can undergo (Morales-Salazar, Rincón-Guevara, González-Zamora, & Islas-Jácome, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Morpholine derivatives are widely utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of morpholine with certain precursors under microwave irradiation can yield a diverse range of benzamide derivatives, showcasing the role of morpholine in facilitating novel synthetic pathways (Abdalha et al., 2011). Similarly, morpholine has been involved in the synthesis of enaminones, which exhibited significant anticonvulsant activity without notable neurotoxicity (Edafiogho et al., 1992), demonstrating its potential in medicinal chemistry research.

Development of Dyes and Chromophores

The interaction of morpholine derivatives with other chemical entities can result in the formation of dyes and chromophores with applications in synthetic polymer fibers. Research has shown that condensation reactions involving morpholine derivatives can produce a range of dyes from yellow to orange for synthetic polymer applications (Peters & Bide, 1985). This illustrates the utility of morpholine derivatives in material science and textile engineering.

Exploration of Anti-inflammatory and Analgesic Agents

Morpholine and benzamide frameworks are integral to the development of anti-inflammatory and analgesic agents. For example, novel benzodifuranyl derivatives synthesized from morpholine-containing compounds have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings highlight the potential of morpholine derivatives in pharmaceutical research, particularly in the search for new therapeutic options for pain and inflammation management.

Contribution to the Study of Heterocyclic Chemistry

Morpholine derivatives contribute significantly to heterocyclic chemistry, facilitating the synthesis of complex heterocyclic structures. The synthesis of pyrido[3,4-d]pyrimidines from morpholine derivatives, for instance, demonstrates the compound's versatility in creating novel heterocyclic frameworks with potential biological activity (Kuznetsov et al., 2007).

Eigenschaften

IUPAC Name |

4-morpholin-4-yl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-19(16-1-3-17(4-2-16)22-10-13-26-14-11-22)21-7-9-23-8-5-15-6-12-27-18(15)20(23)25/h1-6,8,12H,7,9-11,13-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIFPGNKNYYYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)